4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride
Description
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is a synthetic phenolic compound characterized by a 2,6-dimethoxyphenol core substituted at the 4-position with a butan-2-ylaminomethyl group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. Structurally, it combines a polar aromatic system with a branched alkylamine chain, which may influence its receptor-binding affinity, pharmacokinetics, and metabolic stability.
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGBQHVVWNHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and butan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenolic ring.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can be contextualized by comparing it to analogs, such as SR 142948A hydrochloride (). Below is a detailed analysis:
Structural and Physicochemical Comparison
Key Observations
Structural Complexity: The target compound is simpler, with a single phenolic ring and a short alkylamine chain. In contrast, SR 142948A features a polycyclic adamantane group and a pyrazole-carboxamide system, likely enhancing its lipophilicity and receptor selectivity .
Pharmacological Implications :
- SR 142948A is a neurokinin receptor antagonist, with its adamantane moiety contributing to high receptor affinity and metabolic stability. The target compound’s smaller size and polar groups may favor different targets, such as adrenergic or serotonin receptors, though experimental confirmation is needed.
Solubility and Bioavailability: Both compounds utilize hydrochloride salts to improve solubility. However, the significantly lower molecular weight of the target compound (~276.7 g/mol vs.
Synthetic Accessibility: The simpler structure of this compound likely allows more straightforward synthesis and scalability compared to SR 142948A, which requires complex multi-step reactions to incorporate the adamantane and carbamoyl groups.
Table 1: Functional Group Analysis
Research Findings and Gaps
- SR 142948A : Demonstrated potent antagonist activity at neurokinin receptors (NK1/NK2), with preclinical studies highlighting its efficacy in pain and inflammation models . Its adamantane group enhances blood-brain barrier penetration, a property unlikely to be shared by the target compound due to structural differences.
- Target Compound: Limited published data exists on its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
